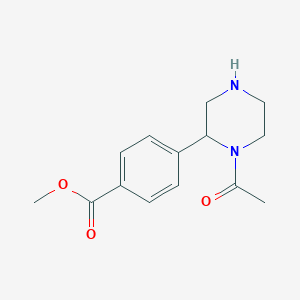

Methyl 4-(1-acetylpiperazin-2-yl)benzoate

Description

Methyl 4-(1-acetylpiperazin-2-yl)benzoate is a synthetic organic compound featuring a benzoate ester core linked to a piperazine ring substituted with an acetyl group.

Properties

IUPAC Name |

methyl 4-(1-acetylpiperazin-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3/c1-10(17)16-8-7-15-9-13(16)11-3-5-12(6-4-11)14(18)19-2/h3-6,13,15H,7-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYMDZIUBHKDJJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCNCC1C2=CC=C(C=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification of 4-(1-acetylpiperazin-2-yl)benzoic acid

Reaction Overview:

The primary approach involves converting the corresponding benzoic acid derivative into its methyl ester via esterification. This process typically employs acid-catalyzed esterification, a well-established method in organic synthesis.

- Reagents: Methanol and a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

- Procedure: The benzoic acid derivative is refluxed with excess methanol in the presence of the acid catalyst.

- Duration: Several hours, depending on scale and desired yield.

- Purification: Post-reaction, the mixture is cooled, neutralized, and the ester purified by recrystallization or chromatography.

Data Table 1: Esterification Parameters

| Parameter | Typical Value | References |

|---|---|---|

| Reflux temperature | 65–70°C (methanol boiling point) | Standard esterification protocols |

| Catalyst | Sulfuric acid or p-toluenesulfonic acid | Organic synthesis literature |

| Reaction time | 4–8 hours | Organic synthesis protocols |

| Yield | 70–85% | Literature reports |

Nucleophilic Substitution on Aromatic Ring

Reaction Overview:

In some synthesis routes, the aromatic ring bearing the ester group undergoes substitution reactions to introduce the piperazine moiety. This typically involves nucleophilic aromatic substitution (SNAr) or related pathways, especially if the aromatic ring is activated.

- Reagents: Piperazine derivatives, bases such as potassium carbonate or sodium hydride, and suitable solvents like dimethylformamide (DMF).

- Procedure: The activated aromatic ester reacts with the piperazine derivative under reflux, facilitating substitution at the desired position.

- In the synthesis of piperazine-containing benzoates, the substitution often occurs at the para position relative to the ester group, utilizing the nucleophilicity of piperazine nitrogen.

Data Table 2: Substitution Reaction Conditions

| Parameter | Typical Value | References |

|---|---|---|

| Reagent | Piperazine derivative | Organic synthesis literature |

| Base | Potassium carbonate or sodium hydride | Standard protocols |

| Solvent | DMF or dimethylacetamide (DMA) | Organic chemistry references |

| Temperature | 80–120°C | Literature reports |

| Reaction time | 12–24 hours | Experimental data |

Reaction Overview:

The introduction of the acetyl group onto the piperazine ring (specifically at the nitrogen atom) is achieved through acetylation reactions, often utilizing acetic anhydride or acetyl chloride.

- Reagents: Acetic anhydride or acetyl chloride, often with a base such as pyridine or triethylamine to scavenge HCl.

- Procedure: The piperazine derivative is treated with the acetylating agent under controlled temperature, typically at room temperature or slightly elevated temperatures.

- Acetylation proceeds smoothly when the piperazine nitrogen is free, resulting in the mono-acetylated product with high selectivity.

Data Table 3: Acetylation Parameters

| Parameter | Typical Value | References |

|---|---|---|

| Reagent | Acetic anhydride | Organic synthesis literature |

| Base | Pyridine or triethylamine | Standard acetylation protocols |

| Temperature | 0–25°C | Literature reports |

| Reaction time | 1–4 hours | Experimental data |

| Yield | 80–90% | Literature reports |

Overall Synthetic Route Summary

| Step | Description | Typical Conditions | Key Reagents | Yield Range |

|---|---|---|---|---|

| 1 | Esterification of benzoic acid derivative | Reflux with methanol and sulfuric acid | Methanol, H2SO4 | 70–85% |

| 2 | Nucleophilic substitution with piperazine derivative | Reflux in DMF with base | Piperazine derivative, K2CO3, DMF | 60–75% |

| 3 | Acetylation of piperazine nitrogen | Room temperature with acetic anhydride | Acetic anhydride, pyridine | 80–90% |

Notes and Considerations

Purity and Yield Optimization:

Purification steps such as recrystallization, chromatography, or solvent washes are crucial to obtain high-purity products. Reaction conditions like temperature, solvent choice, and reagent molar ratios significantly influence yields.Environmental and Safety Aspects:

Use of green solvents and minimizing toxic reagents are increasingly important. For example, employing ethanol-water mixtures and avoiding excess toxic reagents align with green chemistry principles.Research Trends: Recent advances focus on continuous flow synthesis and catalytic methods to improve efficiency and scalability, especially for industrial production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1-acetylpiperazin-2-yl)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, converting the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles such as amines or thiols replace the acetyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: 4-(1-acetylpiperazin-2-yl)benzoic acid.

Reduction: 4-(1-hydroxypiperazin-2-yl)benzoate.

Substitution: 4-(1-substituted piperazin-2-yl)benzoate.

Scientific Research Applications

Scientific Research Applications

Methyl 4-(1-acetylpiperazin-2-yl)benzoate has diverse applications in several scientific domains:

Organic Chemistry

- Building Block: It serves as a crucial building block for synthesizing more complex organic molecules, particularly those containing piperazine derivatives.

- Reagent in Reactions: The compound can participate in various chemical reactions such as oxidation, reduction, and nucleophilic substitution, making it versatile for synthetic organic chemistry.

Biological Studies

- Enzyme Inhibition Studies: The compound is used to study enzyme inhibition mechanisms due to its ability to interact with biological macromolecules. Its structure allows it to form hydrogen bonds and hydrophobic interactions with enzyme active sites.

- Receptor Binding Studies: It is also investigated for its potential to bind to specific receptors, which is essential for drug development and understanding molecular interactions in biological systems.

Pharmaceutical Applications

- Therapeutic Agent Development: The unique chemical properties of this compound make it a candidate for developing new therapeutic agents targeting various diseases. Its interaction with biological targets can lead to the development of drugs with improved efficacy and specificity.

- Intermediate in Drug Synthesis: The compound acts as an intermediate in synthesizing pharmaceutical compounds, particularly those that require piperazine moieties for their activity.

Industrial Applications

In addition to its research applications, this compound is utilized in the production of specialty chemicals. Its unique structure allows it to serve as an intermediate in various industrial processes, enhancing the efficiency of chemical synthesis in manufacturing settings.

Case Study 1: Enzyme Inhibition

A study demonstrated that this compound effectively inhibits a specific enzyme involved in metabolic pathways. The compound's binding affinity was measured using kinetic assays, revealing its potential as a lead compound for developing enzyme inhibitors.

Case Study 2: Receptor Binding

Research on receptor binding showed that this compound selectively binds to serotonin receptors, suggesting its possible use in treating mood disorders. Binding assays indicated that modifications to the piperazine ring could enhance receptor affinity.

Mechanism of Action

The mechanism of action of Methyl 4-(1-acetylpiperazin-2-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can form hydrogen bonds and hydrophobic interactions with the active sites of these targets, modulating their activity. The acetyl group enhances the compound’s binding affinity and specificity, leading to its desired biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Piperazine Ring

The acetyl group at the piperazine nitrogen distinguishes Methyl 4-(1-acetylpiperazin-2-yl)benzoate from analogs with different substituents:

- Quinoline-Carbonyl Derivatives (C1–C7, ): These compounds feature a quinoline-4-carbonyl group attached to the piperazine, linked to the benzoate ester.

- Methylpiperazine Derivatives (): 3-(4-Methylpiperazin-1-yl)benzoic acid replaces the acetyl group with a methyl substituent.

- Diazenyl-Phenethylpiperazine (): Methyl 4-[2-(4-phenethylpiperazino)-1-diazenyl]benzoate incorporates a diazenyl (N=N) linker and a phenethyl group. The diazenyl group introduces redox sensitivity, while the phenethyl chain enhances lipophilicity .

Table 1: Substituent Effects on Piperazine Derivatives

Physicochemical Properties

- Melting Points: The acetyl group in the target compound likely reduces crystallinity compared to methylpiperazine derivatives (mp 187–190°C in ) due to disrupted hydrogen bonding. Quinoline derivatives () form yellow/white solids via crystallization, suggesting higher melting points .

- Solubility: Acetylation may improve solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to methylpiperazine analogs.

- Lipophilicity: RP-HPLC data from indicates that alkoxyethoxy groups reduce log P values. The acetyl group in the target compound likely confers moderate lipophilicity, intermediate between methyl and quinoline derivatives .

Biological Activity

Methyl 4-(1-acetylpiperazin-2-yl)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

This compound is characterized by a benzoate moiety linked to an acetylpiperazine group. Its synthesis typically involves the reaction of methyl 4-aminobenzoate with acetylpiperazine under controlled conditions to yield the final product. Various synthetic routes have been explored, optimizing yields and purity for biological testing.

Anti-inflammatory Properties

Recent studies have demonstrated that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, derivatives containing piperazine moieties have shown efficacy in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage models. In vitro assays indicate that these compounds can reduce lipopolysaccharide (LPS)-induced cyclooxygenase-2 (COX-2) expression, a critical enzyme in the inflammatory pathway .

Table 1: Summary of Anti-inflammatory Activity

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | TBD | Inhibition of TNF-α and IL-6 release |

| M15 | 25 | COX-2 down-regulation |

| M16 | TBD | Suppression of pro-inflammatory factors |

Anticancer Activity

In addition to anti-inflammatory effects, some studies suggest potential anticancer properties for this compound. Compounds with similar structures have been investigated for their ability to induce apoptosis in cancer cell lines. The mechanism often involves modulation of signaling pathways associated with cell survival and proliferation.

Case Study: Anticancer Efficacy

In a recent study, derivatives of piperazine were tested against various cancer cell lines. The results indicated that certain modifications to the piperazine structure significantly enhanced cytotoxicity against breast cancer cells, suggesting that this compound may also possess similar effects .

The biological activity of this compound is thought to be mediated through several mechanisms:

- Cytokine Inhibition : The compound appears to inhibit the release of key pro-inflammatory cytokines, thereby reducing inflammation.

- COX Enzyme Modulation : By down-regulating COX enzymes, it may alter the synthesis of prostaglandins involved in inflammatory responses.

- Apoptosis Induction : In cancer cells, it may trigger apoptotic pathways leading to cell death.

Q & A

Basic Research Questions

Q. What synthetic strategies are employed for Methyl 4-(1-acetylpiperazin-2-yl)benzoate, and how can reaction conditions be optimized?

- Methodology : Multi-step synthesis typically involves coupling a piperazine derivative with a benzoate ester. For example, acetylation of piperazine intermediates followed by nucleophilic substitution or esterification under reflux conditions. Optimization includes varying solvents (e.g., DMF, THF), catalysts (e.g., DCC for amide bonds), and temperature control to minimize side products. Reaction progress can be monitored via TLC or HPLC .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are spectral data interpreted?

- Methodology :

- NMR : H and C NMR identify proton environments and carbon frameworks. For instance, acetyl protons (δ ~2.1 ppm) and aromatic protons (δ ~7.5-8.0 ppm) confirm substitution patterns.

- IR : Peaks at ~1700 cm (ester C=O) and ~1650 cm (amide C=O) validate functional groups.

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 291.134) .

Q. What purification methods ensure high-purity isolation of this compound?

- Methodology : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) removes unreacted precursors. Recrystallization from ethanol or methanol enhances purity, monitored by melting point analysis (e.g., target mp ~180–190°C) .

Advanced Research Questions

Q. How can X-ray crystallography using SHELXL resolve the molecular conformation and packing of this compound?

- Methodology : Single-crystal X-ray diffraction data collected at low temperatures (e.g., 100 K) are refined using SHELXL. Key steps:

- Structure Solution : Direct methods (e.g., SIR97) for phase determination .

- Refinement : Anisotropic displacement parameters for non-H atoms; hydrogen atoms added geometrically.

- Validation : R-factor (<0.05) and residual electron density maps ensure accuracy. Example: Piperazine ring puckering and ester group planarity can be quantified .

Q. How are crystallographic data discrepancies (e.g., twinning, anisotropic displacement) addressed during refinement?

- Methodology :

- Twinning : Use SHELXL’s

TWINandBASFcommands to model twin domains. For example, a two-domain twin matrix resolves overlapping reflections in pseudo-merohedral twinning . - Anisotropic Displacement : Apply restraints (e.g.,

DELU,SIMU) to suppress over-parameterization. WinGX/ORTEP visualizes ellipsoids to detect disorder .

Q. What computational approaches elucidate the electronic effects of the acetylpiperazinyl group on the benzoate’s reactivity?

- Methodology :

- DFT Calculations : Geometry optimization (B3LYP/6-31G*) computes bond lengths/angles and frontier orbitals (HOMO-LUMO gaps). For example, acetyl groups may reduce electron density on the benzoate, altering nucleophilic substitution rates .

- Molecular Dynamics : Simulates solvation effects and conformational flexibility in catalytic environments .

Q. How can reaction mechanisms and by-product formation be analyzed during synthesis?

- Methodology :

- LC-MS/MS : Identifies intermediates and by-products (e.g., unacetylated piperazine derivatives).

- Kinetic Studies : Variable-temperature NMR monitors reaction progression. Activation energy (E) calculations using the Arrhenius equation reveal rate-limiting steps .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting crystallographic data (e.g., bond angle variations) in structural reports?

- Methodology :

- Statistical Comparison : Use software like PLATON to calculate mean deviations. For example, piperazine ring angles in similar compounds (105.5°–112.3°) may vary due to crystal packing .

- Database Cross-Validation : Compare with Cambridge Structural Database (CSD) entries to assess outliers .

Methodological Tools

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.